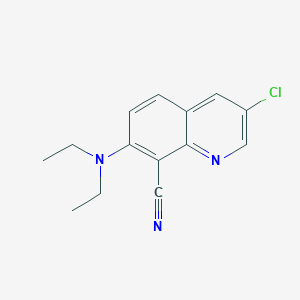
3-Chloro-7-(diethylamino)quinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-(diethylamino)quinoline-8-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the third position, a diethylamino group at the seventh position, and a carbonitrile group at the eighth position of the quinoline ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like phosphorus pentachloride or thionyl chloride.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, inhibiting their replication and transcription. It can also interact with enzymes and proteins, altering their activity and function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure but lacking the chloro, diethylamino, and carbonitrile groups.
Chloroquine: A derivative of quinoline with a chloro group and an amino group, used as an antimalarial drug.
Quinacrine: Another quinoline derivative with similar structural features, used as an antimalarial and anti-inflammatory agent.
Uniqueness: 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro, diethylamino, and carbonitrile groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
88347-03-9 |
|---|---|
Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-7-(diethylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-3-18(4-2)13-6-5-10-7-11(15)9-17-14(10)12(13)8-16/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
YJEBBNJUHRGOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















